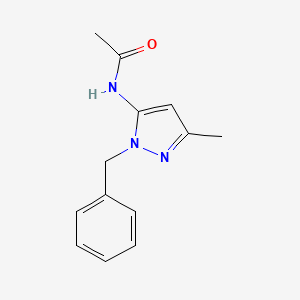
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide, also known as BzMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BzMPA belongs to the class of pyrazole derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act via multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to scavenge free radicals, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which can damage cells and contribute to the development of various diseases. Additionally, this compound has been shown to reduce the levels of apoptotic markers, which can prevent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-benzyl-5-methylpyrazol-3-yl)acetamide in lab experiments is its relatively simple synthesis method, which can be easily scaled up for large-scale production. Additionally, this compound has been shown to possess various biological activities, making it a versatile compound for studying different disease conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to possess anti-cancer properties, and further studies are needed to elucidate its mechanism of action and efficacy in different types of cancer. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been shown to possess antioxidant properties, which can protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which can reduce inflammation-induced neuronal damage. Overall, this compound is a promising compound with various potential therapeutic applications, and further studies are needed to fully understand its biological activities and therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide involves the reaction of 2-benzyl-5-methylpyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds via the formation of an intermediate compound, which is subsequently hydrolyzed to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. This compound has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, this compound has been shown to possess anti-cancer properties, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-13(14-11(2)17)16(15-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWQMPGEFGPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)


![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)


![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)